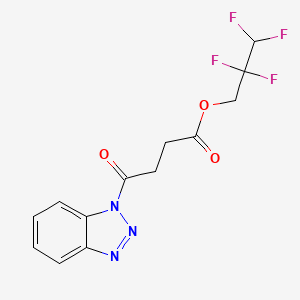![molecular formula C9H11F6NO2 B6087223 cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)
cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE-Carb, is a carbamate derivative that has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) enzyme. AChE is an important enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which is essential for proper nerve impulse transmission. Inhibition of AChE by AChE-Carb can lead to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Mechanism of Action
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a reversible inhibitor of AChE enzyme, which means that it binds to the active site of AChE and prevents the breakdown of ACh. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate forms a covalent bond with the serine residue at the active site of AChE, which inhibits the enzyme's ability to hydrolyze ACh. This results in an accumulation of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate depend on the concentration and duration of exposure. At low concentrations, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can enhance cholinergic neurotransmission and improve cognitive function. At high concentrations, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can cause cholinergic crisis, which is characterized by excessive cholinergic stimulation and can lead to respiratory failure and death. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been shown to affect other physiological processes, such as cardiovascular function, gastrointestinal motility, and immune function.
Advantages and Limitations for Lab Experiments
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has several advantages as a research tool, including its high potency and specificity for AChE inhibition, its reversible binding to AChE, and its ability to penetrate the blood-brain barrier. However, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate also has several limitations, including its potential toxicity at high concentrations, its lack of selectivity for different AChE isoforms, and its potential interference with other biochemical pathways.
Future Directions
There are several future directions for research on cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, including the development of more selective and potent AChE inhibitors, the investigation of the role of AChE in various neurological disorders, and the development of novel therapeutic strategies based on AChE inhibition. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can also be used as a tool to study the effects of cholinergic neurotransmission on other physiological processes, such as inflammation, pain, and cancer.
Synthesis Methods
The synthesis of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the reaction of cyclopentyl isocyanate with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a base catalyst. The reaction yields cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate as a white crystalline solid with a melting point of 101-103°C. The purity and identity of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively used as a research tool in the field of neuroscience to study the role of AChE in cholinergic neurotransmission and its potential therapeutic applications. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been used to investigate the mechanisms of action of various drugs that affect cholinergic neurotransmission, such as acetylcholinesterase inhibitors (AChEIs) and muscarinic receptor agonists. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been used to study the effects of cholinergic neurotransmission on various physiological processes, such as learning and memory, cardiovascular function, and gastrointestinal motility.
properties
IUPAC Name |
cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F6NO2/c10-8(11,12)6(9(13,14)15)16-7(17)18-5-3-1-2-4-5/h5-6H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAISGSBDSYNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![2-{[4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6087166.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6087182.png)

![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)
![(1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B6087217.png)
![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B6087224.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6087225.png)
![2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)